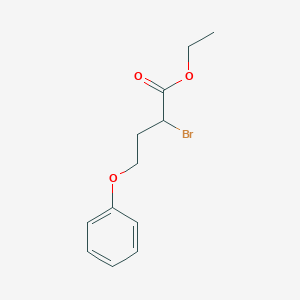
Ethyl 2-bromo-4-phenoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-phenoxybutanoate is an organic compound with the molecular formula C12H15BrO3. It is a brominated ester that features both a phenoxy group and a butanoate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-phenoxybutanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-phenoxybutanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the butanoate chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions are carefully monitored to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-phenoxybutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) are often used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted butanoates with various functional groups.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Altered phenoxy derivatives with different oxidation states.
Scientific Research Applications
Ethyl 2-bromo-4-phenoxybutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving brominated substrates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-phenoxybutanoate involves its reactivity as a brominated ester. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenoxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the molecule. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-4-phenylbutanoate: Similar structure but with a phenyl group instead of a phenoxy group.
Ethyl 2-bromo-4-methoxybutanoate: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
Ethyl 2-bromo-4-phenoxybutanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 2-bromo-4-phenoxybutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)11(13)8-9-16-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
CUIQEXWTCALGRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCOC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















